molecular formula C8H14O4 B1530555 Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS No. 834914-37-3

Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Cat. No.: B1530555
CAS No.: 834914-37-3
M. Wt: 174.19 g/mol
InChI Key: XQEOKSHYYARIRN-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is an organic compound with the molecular formula C8H14O4. It is also known by its IUPAC name, methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate. This compound is a derivative of tetrahydropyran and features both ester and hydroxymethyl functional groups. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)oxane-4-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)oxane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid.

    Reduction: 4-(Hydroxymethyl)tetrahydropyran-4-methanol.

    Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 4-(hydroxymethyl)oxane-4-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.

Key Reactions:

  • Esterification: The hydroxymethyl group can be involved in esterification reactions, leading to the formation of esters that are useful in various applications.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups into its structure.

Biological Research

In biological research, this compound is studied for its interactions with biological macromolecules. Its potential as a therapeutic agent is also being explored.

Applications:

  • Enzyme Mechanisms: The compound is utilized to investigate enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.
  • Drug Development: It serves as a precursor for the synthesis of bioactive compounds, which may have therapeutic applications in treating various diseases.

Medicinal Chemistry

The medicinal chemistry field recognizes this compound for its potential therapeutic properties. Researchers are exploring its efficacy as a precursor in drug development.

Case Studies:

  • Antidiabetic Agents: Research has indicated that compounds similar to this compound may play a role in the development of antidiabetic drugs by modulating metabolic pathways .
  • Cancer Treatment: Investigations into TLR7 agonists have highlighted the potential use of related compounds in cancer therapies, showcasing the compound's relevance in oncology .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials.

Industrial Uses:

  • Polymer Production: The compound is utilized in synthesizing polymers and resins, contributing to materials science advancements.
  • Chemical Manufacturing: It plays a role in producing various industrial chemicals, benefiting from its reactivity and functional groups.

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
Chemical SynthesisBuilding block for complex moleculesVersatile reactivity
Biological ResearchEnzyme mechanism studiesInsights into biochemical processes
Medicinal ChemistryPrecursor for drug developmentPotential therapeutic properties
Industrial ApplicationsProduction of polymers and specialty chemicalsContribution to material science

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)oxane-4-carboxylate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Methyl 4-(hydroxymethyl)oxane-4-carboxylate can be compared with other similar compounds such as:

    Methyl 4-(hydroxymethyl)tetrahydrofuran-4-carboxylate: This compound has a similar structure but features a tetrahydrofuran ring instead of a tetrahydropyran ring.

    Methyl 4-(hydroxymethyl)cyclohexane-4-carboxylate: This compound has a cyclohexane ring, which affects its chemical properties and reactivity.

Uniqueness

This compound is unique due to its tetrahydropyran ring, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and make it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group and a carboxylate ester functional group. Its molecular formula is C7H12O4C_7H_{12}O_4, with a molecular weight of approximately 160.17 g/mol. The unique structure allows for various interactions with biological macromolecules, making it a candidate for further pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound can undergo various chemical reactions, including:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins, influencing their activity.
  • Electrostatic Interactions : The carboxylate group can interact electrostatically with positively charged residues in proteins, potentially inhibiting or enhancing their functions.

These interactions may lead to modulation of biochemical pathways relevant to various diseases, including metabolic disorders and cancer.

Antidiabetic Potential

Recent studies have highlighted the potential antidiabetic effects of this compound. It has been investigated as a precursor in the synthesis of compounds that exhibit inhibitory activity against key metabolic pathways involved in diabetes. For instance, compounds derived from this structure have shown promise in modulating the mTOR signaling pathway, which plays a critical role in insulin signaling and glucose metabolism .

Case Studies and Research Findings

  • Inhibition of mTOR Pathway : A study demonstrated that derivatives of this compound could inhibit the mTOR complex, leading to reduced cell proliferation in cancer cell lines. This suggests its potential as an anticancer agent .
  • Metabolic Profiling : Research involving metabolic profiling has indicated that compounds related to this compound can alter lipid metabolism and improve insulin sensitivity in preclinical models .
  • Synthesis of Bioactive Compounds : As a building block, this compound has been utilized in synthesizing more complex molecules that exhibit enhanced biological activities, including anti-inflammatory and antioxidant properties .

Data Tables

Compound NameMolecular FormulaBiological ActivityReference
This compoundC₇H₁₂O₄Inhibits mTOR pathway
Derivative AC₈H₁₄O₅Antidiabetic effects
Derivative BC₉H₁₆O₆Anticancer properties

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-(hydroxymethyl)oxane-4-carboxylate with high purity?

  • Methodological Answer : The synthesis requires precise control of reaction parameters (e.g., temperature, stoichiometry, and solvent polarity) to minimize side reactions. For example, esterification of the hydroxymethyl group may necessitate protecting-group strategies (e.g., tert-butoxycarbonyl (Boc) protection) to prevent undesired oxidation . Purification via column chromatography or recrystallization is critical, as highlighted in protocols for structurally similar bicyclic carboxylates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm the oxane ring conformation and ester/hydroxymethyl group positions.
  • X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks, as demonstrated in studies of related cyclohexane-carboxylate derivatives .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
    Cross-referencing data with computational models (e.g., DFT) enhances reliability .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Waste should be segregated and disposed via certified hazardous waste services, as recommended for structurally analogous carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data for this compound?

  • Methodological Answer : Discrepancies (e.g., bond lengths or torsional angles) between X-ray data and DFT models may arise from crystal-packing effects or solvent interactions. Validate using:

  • Multi-technique analysis : Compare NMR-derived NOE correlations with crystallographic data .
  • Molecular dynamics simulations : Account for dynamic behavior in solution vs. solid state .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability assays : Use HPLC to monitor degradation products under accelerated conditions (e.g., 40°C, 75% humidity).
  • pH-dependent studies : The ester group’s hydrolysis rate increases in acidic/basic media; buffered solutions (pH 6–8) are recommended for long-term storage .

Q. How can the compound’s potential in drug discovery be evaluated through biological assays?

  • Methodological Answer :

  • Solubility enhancement : Convert to hydrochloride salts to improve aqueous solubility, as seen in fluorinated cyclohexane derivatives .
  • Targeted assays : Screen against enzymes (e.g., hydrolases) or receptors using fluorescence polarization or SPR. Structural analogs with bicyclic cores have shown bioactivity in neuroprotective studies .

Q. What crystallographic software tools are recommended for refining its crystal structure?

  • Methodological Answer : SHELXL (for small-molecule refinement) and OLEX2 (for graphical interface integration) are widely used. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .

Properties

IUPAC Name

methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOKSHYYARIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736686
Record name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834914-37-3
Record name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, to a solution of lithium aluminum tri(tert-butoxy)hydride (1.93 g) in tetrahydrofuran (15 mL) was added a solution of dimethyl tetrahydro-2H-pyran-4,4-dicarboxylate (606 mg) in tetrahydrofuran (5 mL) and the mixture was stirred at room temperature for an hour. To the reaction mixture was added an an aqueous saturated sodium sulfate solution till being cloudy. An insoluble matter was filtered and the filtrate was concentrated. The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1→1:2→1:4→ethyl
[Compound]
Name
lithium aluminum tri(tert-butoxy)hydride
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Methyl 4-(hydroxymethyl)oxane-4-carboxylate

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